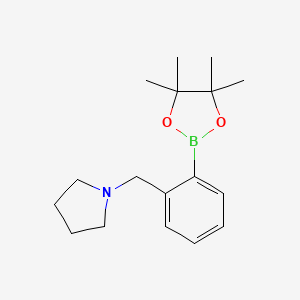

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

CAS No.: 1150271-49-0

Cat. No.: VC2664814

Molecular Formula: C17H26BNO2

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150271-49-0 |

|---|---|

| Molecular Formula | C17H26BNO2 |

| Molecular Weight | 287.2 g/mol |

| IUPAC Name | 1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |

| Standard InChI | InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-5-9-14(15)13-19-11-7-8-12-19/h5-6,9-10H,7-8,11-13H2,1-4H3 |

| Standard InChI Key | BDUALGDDEAYXJF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester compound with several synonyms and identification parameters in chemical databases. The compound features a pyrrolidine ring attached to a benzyl group, which is further substituted with a dioxaborolane moiety at the para position.

Structural Features

The compound consists of three primary structural components that define its chemical behavior:

-

A pyrrolidine heterocycle: A five-membered saturated nitrogen-containing ring that contributes to the compound's basicity and potential for hydrogen bonding.

-

A benzyl linker: A phenyl ring with a methylene bridge connecting it to the pyrrolidine, providing structural rigidity and potential for π-stacking interactions.

-

A pinacol boronic ester moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the para position of the benzyl group, which is crucial for the compound's reactivity in cross-coupling reactions.

This structural arrangement creates a molecule with distinct reactivity patterns, particularly centered around the boronic ester functionality, which serves as a versatile synthetic handle for further transformations.

Physical and Chemical Properties

Physical Characteristics

While specific physical property data is limited in the available sources, compounds of this structural class typically exhibit certain characteristic properties. Boronic esters generally appear as crystalline solids with relatively high melting points due to their rigid structure. The presence of the nitrogen-containing pyrrolidine group likely contributes to moderate water solubility, while the lipophilic tetramethyl dioxaborolane moiety enhances solubility in organic solvents.

Chemical Reactivity Profile

The chemical behavior of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is predominantly governed by two reactive centers:

-

The boronic ester functionality: This group participates in transmetalation reactions, making it valuable for cross-coupling processes. The pinacol boronic ester is particularly stable compared to other boronic acid derivatives, allowing for controlled reactivity under specific conditions.

-

The pyrrolidine nitrogen: As a tertiary amine, this center exhibits basic properties and can participate in acid-base reactions, alkylation, and coordination chemistry with metals.

These dual reactive sites create opportunities for selective transformations and multifunctional applications in complex molecule synthesis.

Synthetic Routes and Preparation Methods

General Synthetic Approaches

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically follows one of several strategic pathways, based on extrapolation from common organoboron chemistry:

Palladium-Catalyzed Borylation Route

This approach typically involves the following key steps:

-

Starting with 4-bromobenzyl alcohol

-

Converting to the corresponding boronic ester via palladium-catalyzed borylation with bis(pinacolato)diboron

-

Coupling with pyrrolidine through an appropriate activation strategy

Alternative Sequential Approach

An alternative route may involve:

-

Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide

-

Direct N-alkylation with pyrrolidine under basic conditions

Reaction Conditions and Considerations

For successful synthesis, several key reaction parameters must be carefully controlled:

| Synthetic Step | Typical Conditions | Key Considerations |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 80-100°C | Oxygen-free environment, anhydrous conditions |

| N-alkylation | K₂CO₃ or similar base, acetonitrile, 50-80°C | Stoichiometry control to prevent over-alkylation |

| Purification | Column chromatography | Stability of boronic ester during purification |

Chemical Reaction Analysis

Primary Reaction Pathways

The compound participates in several characteristic reactions that define its utility in synthetic chemistry:

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, allowing for carbon-carbon bond formation with aryl or vinyl halides. This represents one of the most valuable applications of this compound class in organic synthesis.

Oxidative Transformations

The boronic ester can undergo oxidation to yield the corresponding phenol derivative, providing access to hydroxylated compounds through a controlled, selective process.

Chan-Lam Coupling

Under copper catalysis, the boronic ester can participate in Chan-Lam coupling reactions with various nucleophiles, including amines, amides, and alcohols, to form C-N, C-O, and other bonds.

Reaction Mechanisms and Conditions

For the Suzuki-Miyaura cross-coupling, the general mechanism involves:

-

Oxidative addition of the aryl halide to the Pd(0) catalyst

-

Transmetalation with the activated boronic ester

-

Reductive elimination to form the new carbon-carbon bond

Typical conditions employ a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, a base (commonly K₂CO₃, Cs₂CO₃, or K₃PO₄), and a polar solvent system, often at elevated temperatures.

Applications in Scientific Research

Synthetic Chemistry Applications

Comparison with Structurally Related Compounds

Positional Isomers

The 4-substituted compound discussed here differs from the 2-substituted isomer mentioned in the query primarily in the spatial arrangement of the functional groups, which significantly impacts reactivity and physical properties:

| Feature | 4-Substituted Isomer | 2-Substituted Isomer |

|---|---|---|

| Steric Environment | Less hindered boronic ester | More hindered due to proximity to the benzyl group |

| Reactivity | Generally more reactive in coupling reactions | Potentially less reactive due to steric constraints |

| Structural Rigidity | Linear arrangement of functional groups | Angular arrangement with potential for intramolecular interactions |

Related Functional Derivatives

Several structural analogs exist with variations in either the nitrogen heterocycle or the boronic ester component:

-

Piperazine analogs: Replacement of pyrrolidine with piperazine introduces a second nitrogen for additional functionality

-

Alternative boronic esters: Neopentyl glycol or ethylene glycol boronic esters offer different stability profiles

-

Extended conjugation systems: Introduction of additional aromatic rings creates extended π-systems with altered photophysical properties

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient and sustainable synthetic routes to these compounds, including:

-

Photoredox-catalyzed borylation strategies

-

Flow chemistry approaches for scalable synthesis

-

Direct C-H borylation methodologies to eliminate pre-functionalization steps

Biological Activity Exploration

Investigation of potential biological activities represents an important direction for future research:

-

Enzyme inhibition studies, particularly for serine proteases where boronic acids have shown promise

-

Exploration as antibacterial agents, leveraging the unique properties of boron-containing compounds

-

Development as imaging agents or chemical probes for biological systems

Materials Applications

The rigid structure and potential for cross-coupling make these compounds interesting candidates for materials development:

-

Incorporation into polymer backbones for functional materials

-

Development of stimuli-responsive materials based on boronic ester chemistry

-

Application in chemical sensing platforms for detection of diols and other nucleophiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume